

# Gartisertib (M4344): A Technical Overview of a Potent ATR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Gartisertib (also known as M4344 and VX-803) is a potent and selective, orally bioavailable small-molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical component of the DNA damage response (DDR) pathway, a network of signaling cascades that senses, signals, and repairs DNA lesions.[3] In many cancer cells, the DDR pathway is dysregulated, leading to increased reliance on specific checkpoint proteins like ATR for survival, a concept known as synthetic lethality. This dependency makes ATR an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery and development of Gartisertib, including its mechanism of action, preclinical efficacy, and clinical evaluation.

### **Mechanism of Action**

**Gartisertib** is an ATP-competitive inhibitor of ATR kinase with high potency, exhibiting a Ki of <150 pM.[2] By binding to the ATP-binding pocket of ATR, **Gartisertib** prevents the phosphorylation of its downstream targets, most notably Checkpoint Kinase 1 (Chk1).[2] The inhibition of ATR-driven Chk1 phosphorylation has been demonstrated with an IC50 of 8 nM.[2] [4]

The ATR-Chk1 signaling cascade is a central regulator of the cell cycle in response to DNA damage and replication stress.[1][5] Activation of this pathway leads to cell cycle arrest,



allowing time for DNA repair. By inhibiting ATR, **Gartisertib** abrogates this checkpoint, causing cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and subsequent apoptosis.[3] This mechanism is particularly effective in cancer cells with high levels of replication stress or defects in other DDR pathways, such as those with mutations in ATM or p53.[6]

## **Preclinical Development**

**Gartisertib** has demonstrated significant antitumor activity in a range of preclinical models, both as a monotherapy and in combination with DNA-damaging agents.

## **In Vitro Potency**

**Gartisertib** has shown potent single-agent cytotoxicity in various cancer cell lines. Notably, in a panel of 12 patient-derived glioblastoma cell lines, the median IC50 for **Gartisertib** was 0.56 μΜ.[7] The sensitivity to **Gartisertib** in these cell lines was associated with the absence of MGMT promoter methylation and a higher frequency of mutations in DDR genes.[7]

| Cell Line Type                     | Number of Cell<br>Lines | Median IC50 (μM) | Key Findings                                                                              |
|------------------------------------|-------------------------|------------------|-------------------------------------------------------------------------------------------|
| Glioblastoma (Patient-<br>Derived) | 12                      | 0.56             | Sensitivity associated with unmethylated MGMT promoter and DDR gene mutations.            |
| Human Astrocytes                   | 1                       | 7.22             | Suggests lower<br>toxicity to normal brain<br>cells compared to<br>glioblastoma cells.[7] |

## Synergy with DNA-Damaging Agents

A key therapeutic strategy for ATR inhibitors is their use in combination with chemotherapy or radiation, which induce DNA damage and increase reliance on the ATR pathway for survival. Preclinical studies have shown that **Gartisertib** acts synergistically with a variety of DNA-damaging agents.



In glioblastoma cell lines, **Gartisertib** demonstrated significant synergy with both temozolomide (TMZ) and radiation therapy.[7] The combination of **Gartisertib** with TMZ and radiation resulted in enhanced cell death compared to either treatment alone.[7]

| Combination Agent        | Cancer Type                   | Observation                               |
|--------------------------|-------------------------------|-------------------------------------------|
| Temozolomide (TMZ)       | Glioblastoma                  | Synergistic enhancement of cell death.[7] |
| Radiation Therapy        | Glioblastoma                  | Synergistic enhancement of cell death.[7] |
| Topoisomerase Inhibitors | Various                       | Synergistic cytotoxicity.                 |
| PARP Inhibitors          | Triple-Negative Breast Cancer | Tumor regression in xenograft models.[2]  |

# **Clinical Development**

**Gartisertib** entered a Phase I clinical trial (NCT02278250) to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors, both as a single agent and in combination with carboplatin.[5][7]

## Phase I Study Design (NCT02278250)

The first-in-human, open-label, multicenter study enrolled a total of 97 patients across four main cohorts:[5]

- Cohort A (Dose Escalation): Gartisertib monotherapy administered twice weekly. (n=42)[5]
- Cohort A2 (Dose Escalation): Gartisertib monotherapy administered once or twice daily.
   (n=26)[5]
- Cohort B1 (Dose Escalation): **Gartisertib** in combination with carboplatin. (n=16)[5]
- Cohort C (Biomarker-Selected): Gartisertib monotherapy in patients with specific biomarker profiles. (n=13)[5]



## **Clinical Findings**

The study found that **Gartisertib** was generally well-tolerated at lower doses.[5] The recommended Phase II dose (RP2D) for **Gartisertib** monotherapy was determined to be 250 mg once daily (QD) in cohort A2.[5] However, the development of **Gartisertib** was ultimately discontinued due to unexpected liver toxicity observed across all study cohorts.[5] This toxicity manifested as increased blood bilirubin levels.[5]

Investigations revealed that **Gartisertib** and its metabolite, M26, inhibit the UGT1A1 enzyme, which is responsible for bilirubin glucuronidation in humans.[5] This inhibition was not observed in preclinical toxicology studies conducted in rats and dogs, highlighting a species-specific metabolic difference.[5]

| Cohort | Number of Patients | Dosing Regimen                      | Key Outcomes                                                    |
|--------|--------------------|-------------------------------------|-----------------------------------------------------------------|
| А      | 42                 | Gartisertib (Twice<br>Weekly)       | Dose escalation.[5]                                             |
| A2     | 26                 | Gartisertib (QD or BID)             | RP2D determined as 250 mg QD.[5]                                |
| B1     | 16                 | Gartisertib +<br>Carboplatin        | One patient had a prolonged partial response.[5]                |
| С      | 13                 | Gartisertib<br>(Biomarker-Selected) | No clear association between biomarker status and response. [5] |

# **Experimental Protocols Cell Viability Assay**

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Gartisertib** in cancer cell lines.

Methodology:



- Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 4000 cells/well)
   and allowed to adhere overnight.
- The following day, cells are treated with a serial dilution of **Gartisertib**.
- Cells are incubated for a specified period (e.g., 72 hours or 7 days).
- Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
- The absorbance is read using a microplate reader, and the data is normalized to untreated control cells to determine the percentage of cell viability.
- IC50 values are calculated by fitting the dose-response data to a nonlinear regression model.[1]

## **Synergy Assay**

Objective: To evaluate the synergistic effects of **Gartisertib** in combination with other anticancer agents.

### Methodology:

- Cells are seeded in 96-well plates as described for the cell viability assay.
- A checkerboard titration is set up with serial dilutions of Gartisertib and the combination agent (e.g., TMZ).
- Cells are treated with the drug combinations and incubated for a defined period.
- Cell viability is measured using an appropriate assay (e.g., MTT).
- The degree of synergy is quantified using mathematical models such as the Bliss independence model or the Chou-Talalay method, which calculates a combination index (CI).
   A CI value less than 1 indicates synergy.[1]

### **Visualizations**





Click to download full resolution via product page

Caption: ATR Signaling Pathway and Inhibition by Gartisertib.





Click to download full resolution via product page

Caption: Workflow for In Vitro Synergy Assay of Gartisertib.





Click to download full resolution via product page

Caption: Overview of Gartisertib Phase I Clinical Trial Cohorts.

### Conclusion

Gartisertib (M4344) is a highly potent and selective ATR inhibitor that demonstrated promising preclinical activity, both as a monotherapy and in combination with DNA-damaging agents. Its development highlighted the therapeutic potential of targeting the ATR pathway in oncology. However, the emergence of unexpected, species-specific liver toxicity due to UGT1A1 inhibition in a Phase I clinical trial led to the discontinuation of its development. The story of Gartisertib serves as a valuable case study in drug development, emphasizing the importance of understanding species-specific drug metabolism and the challenges of translating preclinical findings to clinical practice. Despite its discontinuation, the research on Gartisertib has contributed significantly to the understanding of ATR inhibition as a therapeutic strategy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]



- 4. A phase I study of ATR inhibitor gartisertib (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I study of ATR inhibitor gartisertib (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Gartisertib (M4344): A Technical Overview of a Potent ATR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2518192#discovery-and-development-of-gartisertib-m4344]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com